molecular formula C7H5BrClI B13928871 1-Bromo-5-chloro-3-iodo-2-methylbenzene

1-Bromo-5-chloro-3-iodo-2-methylbenzene

Cat. No.: B13928871
M. Wt: 331.37 g/mol
InChI Key: RXLXRLSNUMLTBA-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from benzene or its derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methylation reactions. For instance:

    Halogenation: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to form bromobenzene.

    Chlorination: Bromobenzene can then be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to form 1-bromo-3-chlorobenzene.

    Iodination: The compound can be further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-bromo-3-chloro-5-iodobenzene.

    Methylation: Finally, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.

Industrial Production Methods

Industrial production of such compounds often involves similar multi-step synthesis routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds like 1-cyano-5-chloro-3-iodo-2-methylbenzene, while oxidation can produce 1-bromo-5-chloro-3-iodo-2-methylbenzoic acid.

Scientific Research Applications

1-Bromo-5-chloro-3-iodo-2-methylbenzene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-3-iodo-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its halogen and methyl substituents. For example, in nucleophilic substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms can participate in the formation of new carbon-carbon bonds, facilitated by palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-2-iodo-5-methylbenzene
  • 1-Bromo-2-chloro-4-iodo-5-methylbenzene
  • 1-Bromo-4-chloro-2-iodo-3-methylbenzene

Uniqueness

1-Bromo-5-chloro-3-iodo-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of three different halogens and a methyl group provides a diverse range of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

1-bromo-5-chloro-3-iodo-2-methylbenzene

InChI

InChI=1S/C7H5BrClI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3

InChI Key

RXLXRLSNUMLTBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)Br

Origin of Product

United States

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